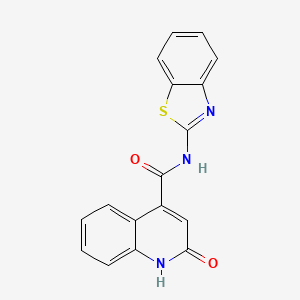

N-1,3-benzothiazol-2-yl-2-oxo-1,2-dihydro-4-quinolinecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of derivatives related to N-1,3-benzothiazol-2-yl-2-oxo-1,2-dihydro-4-quinolinecarboxamide involves multiple steps, including cyclocondensation, Friedel-Crafts acylation, and nucleophilic substitution reactions. For instance, synthesis of isoxazolyl quinoline-3-carboxamides and isoxazolyl-1,4-benzothiazine-2-carboxamides has been achieved through cyclocondensation involving Friedelander's condensation and oxidative cyclization (Rajanarendar, Murthy, Reddy, & Raju, 2010). Another synthesis pathway involves the preparation of quinoline and benzothiazole derivatives through a Friedlander synthesis, demonstrating the versatility of synthetic routes for these compounds (Chen et al., 2000).

Molecular Structure Analysis

Molecular structure analysis of such compounds reveals a complex interplay of aromatic systems, which are crucial for their chemical reactivity and interaction with biological systems. For instance, the fluorescent properties of benzothiazole-quinoline derivatives have been studied, indicating that the molecular structure significantly influences their photophysical behavior (Bodke, Shankerrao, & Harishkumar, 2013).

Chemical Reactions and Properties

Chemical reactions involving this compound derivatives are diverse, including hydrolysis and photolysis, which are critical for understanding their stability and reactivity under different conditions. Studies on the hydrolysis and photolysis of related quinol esters reveal insights into their reaction mechanisms and potential applications as anti-tumor agents (Wang et al., 2009).

Safety and Hazards

Direcciones Futuras

The synthesis of benzothiazoles and their derivatives is an active area of research, with new methods and applications being explored . For example, supramolecular nanoassemblies of an AIEE-ICT-active pyrazine derivative with strong absorption in the visible region catalyze the synthesis of a variety of a broad range of benzimidazoles, benzothiazoles and quinazolines in excellent yields under “metal-free” conditions in a mixed aqueous media . This suggests potential future directions for the synthesis and application of benzothiazole derivatives.

Mecanismo De Acción

Target of Action

Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities . The specific targets would depend on the exact biological activity being exhibited.

Mode of Action

It is known that the benzothiazole moiety plays a crucial role in the interaction with biological targets . The compound’s interaction with its targets would lead to changes in the biological system, resulting in the observed effects.

Biochemical Pathways

Given the wide range of biological activities associated with benzothiazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .

Pharmacokinetics

It is mentioned that admet calculation showed a favourable pharmacokinetic profile for synthesized compounds related to this molecule . This suggests that the compound has suitable properties for absorption, distribution, metabolism, and excretion, which would impact its bioavailability.

Result of Action

Given the wide range of biological activities associated with benzothiazole derivatives, it can be inferred that the compound would have significant molecular and cellular effects .

Propiedades

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-2-oxo-1H-quinoline-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11N3O2S/c21-15-9-11(10-5-1-2-6-12(10)18-15)16(22)20-17-19-13-7-3-4-8-14(13)23-17/h1-9H,(H,18,21)(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEPTVCKXTXEXCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)NC3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2,2-dimethylpropanoyl)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5886122.png)

![5-hydroxy-3-(4-methylphenoxy)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5886156.png)

![3-nitro-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5886159.png)

![4-[4-(trifluoromethyl)benzyl]thiomorpholine](/img/structure/B5886172.png)